molecular formula C12H17N4O4PS B1228233 Thiamine phosphoric acid ester CAS No. 495-23-8

Thiamine phosphoric acid ester

Cat. No.: B1228233
CAS No.: 495-23-8
M. Wt: 344.33 g/mol
InChI Key: HZSAJDVWZRBGIF-UHFFFAOYSA-N
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Description

Significance of Thiamine (B1217682) Phosphoric Acid Esters in Fundamental Biological Processes

Thiamine phosphoric acid esters, particularly ThDP, are indispensable coenzymes for a host of enzymes crucial for central metabolic pathways. wikipedia.orgtaylorandfrancis.com These enzymes are integral to carbohydrate, lipid, and amino acid metabolism, underpinning cellular energy production and the synthesis of essential biomolecules. cornell.edunih.gov

Key Roles of Thiamine Diphosphate (B83284) (ThDP):

Carbohydrate Metabolism: ThDP is a critical cofactor for several key enzymes in carbohydrate metabolism. cornell.edu The pyruvate (B1213749) dehydrogenase complex (PDH) , which links glycolysis to the citric acid cycle, requires ThDP to convert pyruvate into acetyl-CoA. cornell.edupatsnap.com In the citric acid cycle itself, the α-ketoglutarate dehydrogenase complex depends on ThDP for the conversion of α-ketoglutarate. cornell.edu Furthermore, transketolase , a ThDP-dependent enzyme in the pentose (B10789219) phosphate (B84403) pathway, plays a vital role in generating NADPH for reductive biosynthesis and ribose-5-phosphate (B1218738) for nucleotide synthesis. cornell.edunutritionalassessment.org

Amino Acid Metabolism: The branched-chain α-keto acid dehydrogenase complex utilizes ThDP to metabolize the branched-chain amino acids leucine, isoleucine, and valine. wikipedia.orgcornell.edu

Lipid Metabolism: ThDP is involved in lipid metabolism through its role in the production of acetyl-CoA, a primary building block for fatty acid synthesis. nih.gov Additionally, thiamine pyrophosphate supports lipid synthesis and adipogenesis. wikipedia.org

Other Reactions: In various organisms, ThDP-dependent enzymes catalyze a range of other reactions, including the formation of ethanol (B145695) in yeast via pyruvate decarboxylase and the synthesis of chiral α-hydroxyketones. cornell.edumdpi.com

The catalytic mechanism of ThDP-dependent enzymes relies on the unique chemical properties of the thiazolium ring of ThDP. nih.gov This ring facilitates the formation of a covalent intermediate with the substrate, enabling reactions such as decarboxylation and the transfer of aldehyde groups. patsnap.comnih.gov

Historical Perspectives on Thiamine Phosphoric Acid Ester Discovery and Early Biochemical Characterization

The journey to understanding thiamine phosphoric acid esters began with the discovery of thiamine itself. In the late 19th century, Christiaan Eijkman, a Dutch physician, observed that a diet of polished rice led to a paralytic disease in chickens, similar to beriberi in humans. researchgate.netnih.gov He found that feeding the chickens unpolished rice bran cured the disease, suggesting the presence of an essential nutrient in the bran. researchgate.net This "anti-beriberi factor" was later identified as thiamine. sci-hub.se

The synthesis of thiamine was achieved in 1936. libretexts.org Soon after, in 1937, Karl Lohmann and Philipp Schuster made the groundbreaking discovery that thiamine diphosphate (then called cocarboxylase) was the essential cofactor for the enzyme pyruvate decarboxylase, which is involved in the fermentation of glucose in yeast. sci-hub.se This was a pivotal moment, establishing the concept of a vitamin's active coenzyme form.

Early biochemical characterization focused on elucidating the role of ThDP in various enzymatic reactions. The "TPP effect," a diagnostic test based on the stimulation of erythrocyte transketolase activity by the addition of ThDP, was developed to assess thiamine status. nutritionalassessment.org In the mid-20th century, Ronald Breslow elucidated the mechanism of action of ThDP, showing how the thiazolium ring acts as an "electron sink" to facilitate catalysis. libretexts.org

The discovery of other phosphorylated derivatives, thiamine monophosphate (ThMP) and thiamine triphosphate (ThTP), followed, although their specific physiological roles have been more challenging to define and remain areas of active research. nih.govlibretexts.org

Interactive Data Table: Key ThDP-Dependent Enzymes and Their Functions

EnzymeMetabolic PathwayFunction
Pyruvate Dehydrogenase Complex (PDH)Link between Glycolysis and Citric Acid CycleConverts pyruvate to acetyl-CoA. cornell.edupatsnap.com
α-Ketoglutarate Dehydrogenase ComplexCitric Acid CycleCatalyzes the conversion of α-ketoglutarate. cornell.edu
TransketolasePentose Phosphate PathwayInterconverts sugar phosphates, produces NADPH and ribose-5-phosphate. cornell.edunutritionalassessment.org
Branched-chain α-keto acid Dehydrogenase ComplexAmino Acid CatabolismMetabolizes branched-chain amino acids. wikipedia.orgcornell.edu
Pyruvate DecarboxylaseEthanol Fermentation (in yeast)Converts pyruvate to acetaldehyde (B116499) and CO2. wikipedia.orgcornell.edu
2-hydroxyphytanoyl-CoA lyaseFatty Acid MetabolismBreaks down phytanic acid. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

495-23-8

Molecular Formula

C12H17N4O4PS

Molecular Weight

344.33 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen phosphate

InChI

InChI=1S/C12H17N4O4PS/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19)

InChI Key

HZSAJDVWZRBGIF-UHFFFAOYSA-N

SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)[O-]

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)[O-]

Other CAS No.

10023-48-0
495-23-8

physical_description

Solid

Pictograms

Irritant

Synonyms

Monophosphate, Thiamine
Phosphoester, Thiamine
Thiamine Monophosphate
Thiamine Phosphoeste

Origin of Product

United States

Diversity and Nomenclature of Thiamine Phosphoric Acid Esters

Thiamine (B1217682) Monophosphate (ThMP) in Metabolic Intermediates

Thiamine monophosphate (ThMP) is a phosphorylated form of thiamine that primarily serves as an intermediate in the metabolic pathways of other thiamine derivatives. portlandpress.combmj.com Its physiological role is not as a coenzyme but rather as a precursor and a breakdown product in the synthesis and degradation of the more abundant and biologically active thiamine diphosphate (B83284) (ThDP). portlandpress.comnih.gov In animal tissues, ThMP is an intermediate in the degradation of ThDP. nih.gov The conversion of ThMP to free thiamine is facilitated by phosphatases. ebi.ac.uk

The synthesis of ThMP can occur through different pathways in various organisms. In many bacteria and eukaryotes, ThMP is hydrolyzed to thiamine before being pyrophosphorylated to ThDP. wikipedia.org Conversely, in organisms like E. coli, ThMP is directly phosphorylated to ThDP by thiamine-phosphate kinase. wikipedia.org Although its direct physiological functions are still under investigation, recent metabolomic analyses suggest that ThMP levels may serve as a potential biomarker in certain medical conditions. bmj.com

Thiamine Diphosphate (ThDP/TPP) as the Primary Coenzymatic Form

Thiamine diphosphate (ThDP), also known as thiamine pyrophosphate (TPP), is the most abundant and biologically active form of thiamine, constituting 80-90% of total thiamine in the human body. wardelab.comresearchgate.net It functions as a critical coenzyme for a multitude of enzymes essential for cellular metabolism, particularly the catabolism of carbohydrates and amino acids. nih.govcornell.eduwikipedia.org

The coenzymatic activity of ThDP is centered on its thiazole (B1198619) ring, which can be deprotonated to form a reactive ylide. libretexts.org This ylide acts as a nucleophile, attacking the carbonyl group of substrates and facilitating the cleavage of bonds adjacent to the carbonyl carbon. libretexts.org This mechanism is fundamental to the function of several key multi-enzyme complexes:

Pyruvate (B1213749) Dehydrogenase Complex (PDH): In the mitochondrial matrix, PDH catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a crucial step linking glycolysis to the citric acid cycle. wardelab.comcornell.edu

α-Ketoglutarate Dehydrogenase Complex (KGDH): Also located in the mitochondria, this complex catalyzes the conversion of α-ketoglutarate to succinyl-CoA within the citric acid cycle. wardelab.comcornell.edu

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): This complex is involved in the metabolism of branched-chain amino acids (leucine, isoleucine, and valine). cornell.edu

Transketolase (TK): In the cytoplasm, transketolase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is vital for the synthesis of nucleotides and NADPH. nih.govcornell.edu

Thiamine Triphosphate (ThTP) and Adenosine (B11128) Thiamine Triphosphate (AThTP) in Cellular Signaling and Energy States

Beyond the well-established coenzymatic role of ThDP, other phosphorylated thiamine derivatives, namely thiamine triphosphate (ThTP) and adenosine thiamine triphosphate (AThTP), are emerging as important players in cellular signaling and as indicators of cellular energy status, particularly under metabolic stress. portlandpress.comresearchgate.net

Thiamine Triphosphate (ThTP) is found in most living organisms, from bacteria to mammals, though at much lower concentrations than ThDP. nih.gov Unlike ThDP, ThTP does not function as a coenzyme. nih.gov Instead, research suggests it plays a role in cellular signaling pathways. nih.gov In some animal tissues, ThTP has been shown to phosphorylate proteins and activate high-conductance anion channels, pointing towards a function in signal transduction. researchgate.netnih.gov For instance, ThTP may be involved in the phosphorylation of proteins associated with synaptic signaling. portlandpress.com Its synthesis in mitochondria via a chemiosmotic mechanism also suggests a potential role in cellular energetics. nih.govwikipedia.org In E. coli, ThTP accumulates in response to amino acid starvation when a carbon source is available. wikipedia.org

Adenosine Thiamine Triphosphate (AThTP) is another non-coenzymatic thiamine derivative discovered more recently. wikipedia.org It has been identified in various organisms, including E. coli, yeast, plants, and animal tissues. wikipedia.org In E. coli, AThTP can constitute up to 15-20% of the total thiamine content under conditions of carbon starvation, suggesting it acts as a stress signal or an "alarmone". wikipedia.orgnih.govresearchgate.net The accumulation of AThTP is observed when energy substrates are lacking or when their metabolism is inhibited. nih.govresearchgate.net While its precise function remains largely unknown, AThTP has been shown to inhibit the activity of the enzyme PARP-1. wikipedia.orgiiarjournals.org The synthesis of AThTP from ThDP is catalyzed by thiamine diphosphate adenylyl transferase. wikipedia.org

Table 1: Comparison of Thiamine Phosphoric Acid Esters

Feature Thiamine Monophosphate (ThMP) Thiamine Diphosphate (ThDP/TPP) Thiamine Triphosphate (ThTP) Adenosine Thiamine Triphosphate (AThTP)
Primary Role Metabolic Intermediate portlandpress.combmj.com Coenzyme nih.govcornell.eduwikipedia.org Cellular Signaling, Energy Metabolism portlandpress.comnih.gov Cellular Signaling (Stress Alarmone) wikipedia.orgnih.govresearchgate.net
Abundance Low High (80-90% of total thiamine) researchgate.net Very Low Very Low (accumulates under stress) wikipedia.org
Key Function Precursor/product in ThDP metabolism portlandpress.comnih.gov Catalyzes key reactions in carbohydrate and amino acid metabolism wardelab.comcornell.edu Protein phosphorylation, ion channel activation portlandpress.comresearchgate.netnih.gov Accumulates during carbon starvation, inhibits PARP-1 wikipedia.orgnih.goviiarjournals.org
Location of Primary Action Cytosol/Mitochondria Cytosol and Mitochondria wikipedia.org Cytosol and Mitochondria nih.gov Primarily studied in E. coli wikipedia.org

Table 2: Key Research Findings on Thiamine Phosphoric Acid Esters

Compound Organism/System Key Finding Reference
ThMP Chicken Liver Identified as an intermediate in the degradation pathway of ThDP. nih.gov
ThDP General Acts as an electron sink to stabilize carbanion intermediates in enzymatic reactions. libretexts.org
ThDP Eukaryotic Cells Essential for pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes in mitochondria and transketolase in the cytoplasm. nih.gov
ThTP E. coli Accumulates transiently in response to amino acid starvation in the presence of an energy source. nih.gov
ThTP Animal Tissues Can phosphorylate proteins and activate high-conductance anion channels in vitro. researchgate.netnih.gov
AThTP E. coli Accumulates in response to carbon starvation, reaching up to 15-20% of total thiamine. wikipedia.orgnih.gov
AThTP In vitro Shown to inhibit the activity of Poly(ADP-ribose) polymerase-1 (PARP-1). wikipedia.orgiiarjournals.org

Biosynthesis of Thiamine Phosphoric Acid Esters

De Novo Biosynthetic Pathways Across Biological Kingdoms

The de novo synthesis of thiamine (B1217682) monophosphate (TMP) is a conserved process that relies on the convergence of two distinct metabolic branches for the formation of its pyrimidine (B1678525) and thiazole (B1198619) rings. nih.govfrontiersin.org

Pyrimidine Moiety Synthesis (e.g., ThiC, ThiD)

The pyrimidine component of thiamine, 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (B84403) (HMP-P), is synthesized from 5-aminoimidazole ribotide (AIR), an intermediate in purine (B94841) biosynthesis. nih.govasm.orgnih.gov This transformation is catalyzed by the enzyme HMP-P synthase, encoded by the thiC gene. nih.govnih.govebi.ac.uk ThiC is a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes and utilizes a [4Fe-4S] cluster in its catalytic mechanism to facilitate a complex molecular rearrangement of AIR. nih.govnih.gov

Following the formation of HMP-P, the enzyme HMP-P kinase, encoded by the thiD gene, catalyzes the phosphorylation of HMP-P to yield 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP). nih.govasm.org This pyrophosphorylation step is crucial for activating the pyrimidine moiety for the subsequent coupling reaction.

Thiazole Moiety Synthesis (e.g., ThiG, ThiM, ThiO, ThiS, THI1, THI4p)

The biosynthesis of the thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P), exhibits greater diversity across different biological kingdoms. nih.govtamu.edu In many bacteria, such as Escherichia coli and Bacillus subtilis, this process is a multi-enzyme affair. asm.orgnih.gov

The synthesis begins with the condensation of 1-deoxy-D-xylulose 5-phosphate (DXP) and a glycine (B1666218) derivative. asm.orgnih.gov The sulfur atom is provided by a sulfur carrier protein, ThiS, which is activated by ThiF through adenylation. tamu.edunih.gov In B. subtilis, ThiO is responsible for the oxidation of glycine. nih.gov The central enzyme in this pathway is thiazole synthase (ThiG), which catalyzes the complex condensation of the sulfur carrier, DXP, and the glycine derivative to form the thiazole ring. asm.orgnih.gov

In contrast, eukaryotes like yeast and plants employ a more streamlined pathway for thiazole synthesis. tamu.eduresearchgate.net In these organisms, a single enzyme, THI4 (also known as ThiA in some fungi), is responsible for the formation of the thiazole ring. frontiersin.orgresearchgate.net THI4 is a fascinating enzyme that acts as a suicide catalyst, utilizing its own cysteine residue as the sulfur donor in the reaction. researchgate.net The substrates for THI4 are NAD+, glycine, and a sulfur source. researchgate.netfrontiersin.org In plants, the enzyme responsible for the first committed step in thiazole synthesis is designated as THI1. researchgate.netfrontiersin.org

Enzymatic Coupling of Pyrimidine and Thiazole Moieties (e.g., Thiamine Phosphate Synthase/ThiE)

The convergence of the pyrimidine and thiazole biosynthetic branches is orchestrated by the enzyme thiamine phosphate synthase, encoded by the thiE gene. nih.govasm.org This enzyme catalyzes the coupling of HMP-PP and THZ-P to form thiamine monophosphate (TMP). asm.orgacs.orgnih.gov Mechanistic studies suggest that the reaction proceeds through a dissociative (SN1-like) mechanism, where the pyrophosphate group of HMP-PP departs, generating a reactive pyrimidine carbocation that is subsequently trapped by the thiazole moiety. acs.orgnih.gov

Phosphorylation Cascades and Interconversion Enzymes

Following the synthesis of thiamine monophosphate, further phosphorylation events are required to generate the active coenzyme form, thiamine pyrophosphate (TPP).

Thiamine Monophosphate Kinase (ThiL/TPK) Activity and Structural Biology

In most bacteria, the final phosphorylation step is carried out by thiamine monophosphate kinase (ThiL), also known as TMP kinase. nih.govuniprot.orgresearchgate.net ThiL catalyzes the ATP-dependent phosphorylation of TMP to TPP. nih.govuniprot.orgresearchgate.net

Structural studies of ThiL from various bacterial species, including Acinetobacter baumannii, have provided detailed insights into its catalytic mechanism. nih.govrcsb.org The enzyme binds both TMP and ATP (or its non-hydrolyzable analog AMPPNP), facilitating a direct, inline transfer of the γ-phosphate from ATP to TMP. nih.govuniprot.orgrcsb.org The N-terminal domain of ThiL is responsible for ATP binding. ebi.ac.uk

Thiamine Pyrophosphokinase/Diphosphokinase Activities

In eukaryotes and some bacteria, an alternative route for TPP synthesis exists. nih.govwikipedia.org In this pathway, TMP is first dephosphorylated to thiamine. wikipedia.orgpnas.org Subsequently, thiamine pyrophosphokinase (TPK), also known as thiamine diphosphokinase, catalyzes the direct pyrophosphorylation of thiamine to TPP, utilizing ATP as the pyrophosphate donor. nih.govyeastgenome.orguniprot.orghmdb.ca This reaction yields AMP and TPP. yeastgenome.org In humans, the enzyme is known as thiamine pyrophosphokinase 1 (TPK1). uniprot.orghmdb.ca

Enzyme ClassGene/Protein Name(s)FunctionOrganism(s)
Pyrimidine SynthesisThiCCatalyzes the formation of HMP-P from AIR. nih.govnih.govebi.ac.ukBacteria, Plants
ThiDPhosphorylates HMP-P to HMP-PP. nih.govasm.orgBacteria
Thiazole SynthesisThiGCatalyzes the formation of the thiazole ring. asm.orgnih.govBacteria
ThiSSulfur carrier protein. tamu.edunih.govBacteria
ThiFAdenylates ThiS. tamu.edunih.govBacteria
ThiOOxidizes glycine. nih.govBacillus subtilis
THI4/ThiACatalyzes thiazole synthesis in a single step. frontiersin.orgresearchgate.netEukaryotes (Yeast, Fungi)
THI1First committed step in thiazole synthesis. researchgate.netfrontiersin.orgPlants
Coupling EnzymeThiECouples HMP-PP and THZ-P to form TMP. nih.govasm.orgacs.orgnih.govBacteria
PhosphorylationThiL/TMP KinasePhosphorylates TMP to TPP. nih.govuniprot.orgresearchgate.netBacteria
TPK/Thiamine PyrophosphokinasePyrophosphorylates thiamine to TPP. nih.govyeastgenome.orguniprot.orghmdb.caEukaryotes, some Bacteria

Mechanisms of Thiamine Triphosphate Synthesis

Thiamine triphosphate (ThTP) is a naturally occurring derivative of thiamine found in a wide range of organisms, from bacteria to mammals. nih.gov Although it is not a coenzyme like thiamine diphosphate (B83284) (ThDP), it is synthesized through sophisticated cellular mechanisms, suggesting important physiological roles. nih.gov Two primary pathways for ThTP synthesis have been identified. nih.govmdpi.com

ATP Synthase

One major mechanism for ThTP synthesis involves the F₀F₁-ATP synthase complex, particularly in mitochondria. nih.gov Research has demonstrated that in the mammalian brain, ThTP is synthesized in mitochondria through a chemiosmotic process that is coupled to the respiratory chain. mdpi.comwikipedia.org This synthesis is dependent on a transmembrane proton (H+) gradient, indicating a mechanism analogous to that of ATP production by ATP synthase. mdpi.comnih.gov

Interestingly, this mitochondrial synthesis of ThTP appears to be tissue-specific in mammals; for instance, brain mitochondria are capable of this synthesis, whereas liver mitochondria are not. mdpi.comnih.gov This suggests a specialized regulation and function of ThTP in certain cell types, possibly related to neural activity. nih.gov This mechanism is not limited to animals. In Escherichia coli, ThTP accumulation during amino acid starvation is also thought to be synthesized by ATP synthase. mdpi.comnih.gov In plants like Arabidopsis, ThTP synthesis is linked to photosynthetic processes. mdpi.comnih.gov

Adenylate Kinase

A second, distinct mechanism for ThTP synthesis occurs in the cytosol and is catalyzed by adenylate kinase 1 (AK1), also known as myokinase. mdpi.comnih.gov This enzyme catalyzes the reversible transfer of a phosphate group from adenosine (B11128) diphosphate (ADP) to ThDP, yielding ThTP and adenosine monophosphate (AMP). mdpi.com The reaction is as follows:

ThDP + ADP ⇆ ThTP + AMP mdpi.com

This pathway is particularly prominent in mammalian tissues with high adenylate kinase activity, such as the liver and skeletal muscle, which explains the predominantly cytosolic localization of ThTP in these tissues. nih.govmdpi.com The ability of adenylate kinase to synthesize ThTP is conserved, as bacterial AKs also perform this reaction. mdpi.comscilit.com Studies involving the expression of chicken cytosolic adenylate kinase in E. coli have confirmed that AK1 can catalyze the synthesis and lead to the accumulation of ThTP in vivo, further substantiating its role in this process. nih.govuniprot.org

Thiamine Phosphoric Acid Ester Salvage Pathways

Organisms have evolved salvage pathways to reclaim thiamine and its precursors from the environment, ensuring a steady supply for the synthesis of the essential coenzyme ThDP. nih.govpnas.org These pathways are crucial for microorganisms that cannot synthesize thiamine de novo. pnas.orgnih.gov

In many bacteria, such as Rhizobium leguminosarum, salvage pathways utilize dephosphorylated intermediates of the thiamine biosynthetic pathway. nih.gov These pathways often involve a set of salvage kinases. For example, 4-amino-5-hydroxymethyl-2-methyl pyrimidine (HMP) and 4-methyl-5-(β-hydroxyethyl) thiazole (THZ) can be taken up from the environment. nih.govresearchgate.net The enzyme ThiD (HMP kinase) phosphorylates HMP, while ThiM (thiazole kinase) phosphorylates THZ. nih.govnih.gov These phosphorylated intermediates are then condensed by ThiE (thiamine phosphate synthase) to form thiamine monophosphate (TMP). nih.gov From there, thiamine can be converted to ThMP by thiamin kinase (ThiK) or directly to ThDP by thiamin pyrophosphokinase (ThiN). nih.gov

Yeasts also possess robust salvage mechanisms. researchgate.net They can absorb HMP and the thiazole precursor HET from their surroundings. researchgate.net Some yeast species have acquired bacterial genes through horizontal transfer, creating a composite salvage pathway. For example, species in the Wickerhamiella/Starmerella (W/S) clade use the bacterial genes thiEM and thiD to rescue HMP from the environment. pnas.org However, a key difference in yeast metabolism is that the TMP formed through salvage must first be dephosphorylated to free thiamine. This thiamine is then activated in a single step to ThDP by thiamine diphosphokinase. researchgate.net

The following table summarizes key enzymes involved in thiamine salvage pathways.

Table 1: Key Enzymes in Thiamine Salvage Pathways
Enzyme Abbreviation Function Organism Example
Thiazole Kinase ThiM Phosphorylates 4-methyl-5-(β-hydroxyethyl) thiazole (THZ) to THZ-P. nih.govnih.gov Bacteria (R. leguminosarum)
Hydroxymethylpyrimidine Kinase ThiD Phosphorylates 4-amino-5-hydroxymethyl-2-methyl pyrimidine (HMP) to HMP-P. nih.govnih.gov Bacteria, Yeast
Thiamine Phosphate Synthase ThiE Condenses HMP-PP and THZ-P to form thiamine monophosphate (TMP). nih.gov Bacteria, Yeast
Thiamin Kinase ThiK Converts thiamine to thiamine monophosphate (ThMP). nih.gov Bacteria (E. coli)

Dephosphorylation Enzymes of Thiamine Phosphoric Acid Esters

The cellular concentrations of thiamine phosphoric acid esters are tightly regulated by a suite of specific hydrolases that catalyze their dephosphorylation. These enzymes ensure the proper balance between the different phosphorylated forms of thiamine.

Thiamine Triphosphatases (ThTPase)

The hydrolysis of ThTP is primarily managed by a highly specific cytosolic enzyme known as thiamine triphosphatase (ThTPase, EC 3.6.1.28). mdpi.comharvard.eduwikipedia.org In mammals, this enzyme is a ~25 kDa monomer that specifically hydrolyzes ThTP to ThDP and inorganic phosphate. nih.gov This enzyme, coded by the THTPA gene in mammals, belongs to the family of triphosphate tunnel metalloenzymes (TTMs). mdpi.comnih.gov While TTM proteins are found in nearly all organisms, specific ThTPase activity appears to be restricted to animals. mdpi.comnih.gov The high specificity of this enzyme for ThTP suggests it plays a critical role in controlling the steady-state concentration of cellular ThTP. nih.govnih.gov

Thiamine Pyrophosphatases (TPPase)

Thiamine pyrophosphatase (TPPase) catalyzes the hydrolysis of thiamine diphosphate (ThDP) to yield thiamine monophosphate (ThMP) and inorganic phosphate. mdpi.comnih.gov This enzymatic step is a key part of the pathway for thiamine degradation and recycling. mdpi.com

Thiamine Monophosphatases (TMPase)

The final dephosphorylation step, the conversion of ThMP to free thiamine, is carried out by thiamine monophosphatases (TMPase). mdpi.com This activity has been identified in various tissues. In some primary sensory neurons, TMPase activity is considered identical to that of fluoride-resistant acid phosphatase (FRAP). nih.gov In chicken liver, a soluble, low-molecular-weight acid phosphatase has been purified that exhibits TMPase activity. ukrbiochemjournal.org This enzyme is capable of hydrolyzing other substrates as well, such as flavin mononucleotide. ukrbiochemjournal.org In plants, the absence of a specific thiamin monophosphate phosphatase, as seen in the Arabidopsis pale green1 mutant, leads to an accumulation of ThMP and a deficiency in thiamine and ThDP, highlighting the enzyme's importance in vitamin homeostasis. ebi.ac.uk

Table 2: List of Compounds

Compound Name Abbreviation
Thiamine Vitamin B1
This compound
Thiamine Triphosphate ThTP
Thiamine Diphosphate ThDP, TPP
Thiamine Monophosphate ThMP, TMP
Adenosine Triphosphate ATP
Adenosine Diphosphate ADP
Adenosine Monophosphate AMP
4-amino-5-hydroxymethyl-2-methyl pyrimidine HMP
4-methyl-5-(β-hydroxyethyl) thiazole THZ
5-(2-hydroxyethyl)-4-methylthiazole HET
Flavin Mononucleotide FMN

Enzymatic Mechanisms and Thiamine Diphosphate As a Coenzyme

General Principles of Thiamine (B1217682) Diphosphate-Dependent Catalysis

The catalytic cycle of ThDP-dependent enzymes is initiated by the formation of a highly reactive nucleophile through the deprotonation of the C2 atom of the thiazolium ring. nih.govresearchgate.net This process is intricately orchestrated by the specific protein environment of the enzyme's active site and the inherent chemical properties of the ThDP molecule itself. cuvillier.de

The cornerstone of ThDP catalysis is the generation of a carbanion at the C2 position of the thiazolium ring. nih.govresearchgate.net The proton at this position is unusually acidic (pKa of about 18) due to the electron-withdrawing effect of the adjacent positively charged nitrogen atom and the ability of the neighboring sulfur atom to stabilize the resulting negative charge. libretexts.org Deprotonation results in the formation of a zwitterionic species known as an ylide. wikipedia.orglibretexts.org This ylide is a potent nucleophile that readily attacks the carbonyl carbon of substrates, such as α-keto acids. libretexts.orgcuvillier.de

The formation of this ylide is considered the first and crucial step in the catalytic cycle, initiating a cascade of reactions. cuvillier.de The reactivity of this carbanion is central to the "umpolung" (polarity reversal) of the substrate's carbonyl group, transforming it from an electrophilic center to a nucleophilic one. mpg.de

For a long time, the 4'-aminopyrimidine ring of ThDP was thought to primarily serve as an anchor for the coenzyme within the protein. sci-hub.st However, accumulating evidence from X-ray crystallography and spectroscopic studies has revealed its active and indispensable role in catalysis. sci-hub.stpnas.orgrsc.org A highly conserved feature in ThDP-dependent enzymes is the "V-conformation," where the 4'-aminopyrimidine and thiazolium rings are in close proximity. sci-hub.stebi.ac.uk This arrangement facilitates an intramolecular proton transfer. sci-hub.stpnas.org

The 4'-aminopyrimidine ring can exist in different tautomeric forms: the aminopyrimidine (AP) form and the 1',4'-iminopyrimidine (IP) form. pnas.orgresearchgate.net The interconversion between these forms is crucial for catalysis. nih.govresearchgate.net The IP tautomer is believed to act as the intramolecular base that abstracts the proton from the C2 of the thiazolium ring, thereby generating the reactive ylide. pnas.orgpnas.org This process is often facilitated by a conserved glutamate (B1630785) residue in the enzyme's active site, which hydrogen-bonds to the N1' atom of the pyrimidine (B1678525) ring, promoting the tautomerization. sci-hub.stscilit.com The ability of the aminopyrimidine ring to participate in these proton transfers makes ThDP a virtually unique coenzyme. nih.govrsc.org

Following the nucleophilic attack of the thiazolium ylide on the substrate's carbonyl carbon, a covalent bond is formed between the coenzyme and the substrate. cuvillier.deresearchgate.netnih.gov This creates a series of transient covalent intermediates throughout the catalytic cycle. nih.govnih.gov These intermediates serve to stabilize the negative charge that develops during key steps like decarboxylation. libretexts.org

For instance, in the decarboxylation of pyruvate (B1213749), the initial adduct, C2α-lactylthiamin diphosphate (B83284) (LThDP), is formed. nih.gov Upon decarboxylation, the resulting intermediate is an enamine, which is a resonance-stabilized carbanion. pnas.orgnih.gov This enamine intermediate is central to all ThDP-dependent reactions and its subsequent fate determines the final product of the reaction. researchgate.net The formation and stabilization of these covalent adducts are fundamental to the catalytic strategy of ThDP-dependent enzymes. cuvillier.denih.gov

Mechanisms of Major ThDP-Dependent Enzymes

The general principles of ThDP catalysis are manifested in the specific mechanisms of a diverse family of enzymes. These enzymes play critical roles in central metabolic pathways, such as the link between glycolysis and the citric acid cycle, the pentose (B10789219) phosphate (B84403) pathway, and the catabolism of branched-chain amino acids. cornell.edu

The 2-oxoacid dehydrogenase complexes are large, multi-enzyme assemblies that catalyze the irreversible oxidative decarboxylation of α-keto acids. nih.govwikipedia.orgnih.gov These complexes, including the pyruvate dehydrogenase complex (PDC), the α-ketoglutarate dehydrogenase complex (KGDHC), and the branched-chain α-ketoacid dehydrogenase complex (BCKDC), share a common structural organization and a conserved reaction mechanism involving three main enzymatic components (E1, E2, and E3) and five coenzymes. wikipedia.orgnih.govwikipedia.org

The E1 component, a ThDP-dependent enzyme, is responsible for the initial decarboxylation of the α-keto acid. wikipedia.orgebi.ac.uk The mechanism begins with the formation of the ThDP ylide, which attacks the carbonyl group of the α-keto acid substrate (e.g., pyruvate, α-ketoglutarate, or a branched-chain α-keto acid). patsnap.comwikipedia.orgwikipedia.org This is followed by decarboxylation, generating a hydroxyethyl-ThDP (HEThDP) intermediate, which is essentially an activated aldehyde. cuvillier.demdpi.com

This activated acyl group is then transferred to a lipoamide (B1675559) cofactor covalently bound to the E2 component (dihydrolipoyl transacetylase or transsuccinylase). wikipedia.orgebi.ac.uklibretexts.org This step involves the reductive acylation of the lipoamide, where the disulfide bond is cleaved, and the acyl group is attached as a thioester. nih.gov The ThDP coenzyme is regenerated in its active ylide form. wikipedia.org The acylated lipoamide arm then swings to the active site of the E3 component (dihydrolipoamide dehydrogenase), where the acyl group is transferred to coenzyme A, forming the final product (e.g., acetyl-CoA or succinyl-CoA), and the reduced lipoamide is re-oxidized by FAD, which in turn is re-oxidized by NAD+. wikipedia.orglibretexts.org

The regulation of these complexes is intricate, with the human BCKDC, for example, being tightly controlled by phosphorylation of the E1 component, which prevents the binding of the lipoyl-bearing domain of E2, thereby inactivating the complex. nih.gov

Table 1: Key Steps in the Oxidative Decarboxylation by 2-Oxoacid Dehydrogenase Complexes

Step Enzyme Component Coenzyme(s) Involved Description
1. Decarboxylation E1 Thiamine Diphosphate (ThDP) The α-keto acid binds to ThDP and is decarboxylated, forming a hydroxyalkyl-ThDP intermediate.
2. Reductive Acylation E1/E2 ThDP, Lipoamide The hydroxyalkyl group is oxidized to an acyl group and transferred to the lipoamide cofactor on E2, forming an acyldihydrolipoamide.
3. Acyl Transfer E2 Coenzyme A (CoA) The acyl group is transferred from the dihydrolipoamide (B1198117) to CoA, forming an acyl-CoA product.
4. Regeneration of Lipoamide E3 FAD The reduced dihydrolipoamide is re-oxidized to its disulfide form by FAD.

Transketolase is a ThDP-dependent enzyme that plays a central role in the non-oxidative phase of the pentose phosphate pathway and the Calvin cycle in photosynthesis. wikipedia.orgportlandpress.com It catalyzes the reversible transfer of a two-carbon ketol unit (glycolaldehyde) from a ketose donor substrate to an aldose acceptor substrate. libretexts.orgwikipedia.orgebi.ac.uk

The catalytic mechanism of transketolase also begins with the deprotonation of ThDP to form the nucleophilic ylide. wikipedia.org This ylide then attacks the carbonyl carbon of a ketose donor, such as xylulose-5-phosphate. wikipedia.orgebi.ac.uk This leads to the cleavage of the carbon-carbon bond between C2 and C3 of the ketose, releasing an aldose product (e.g., glyceraldehyde-3-phosphate) and leaving a two-carbon fragment covalently attached to ThDP as an α,β-dihydroxyethyl-ThDP intermediate (the activated glycolaldehyde). libretexts.orgwikipedia.org

This key intermediate, often referred to as the Breslow intermediate, is then attacked by an aldose acceptor substrate, such as ribose-5-phosphate (B1218738) or erythrose-4-phosphate. wikipedia.orgacs.org The two-carbon unit is transferred to the aldose acceptor, forming a new, longer ketose product (e.g., sedoheptulose-7-phosphate or fructose-6-phosphate) and regenerating the ThDP coenzyme for the next catalytic cycle. libretexts.orgwikipedia.org The enzyme utilizes conserved active site residues, such as histidine and arginine, to interact with the phosphate groups of the substrates and facilitate the proton transfer steps required for catalysis. wikipedia.org

Table 2: Substrate Transformations Catalyzed by Transketolase in the Pentose Phosphate Pathway

Donor Substrate Acceptor Substrate Products
Xylulose-5-phosphate Ribose-5-phosphate Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate

Decarboxylases (e.g., Pyruvate Decarboxylase, Benzoylformate Decarboxylase, Indolepyruvate Decarboxylase)

Thiamine diphosphate (ThDP) is a crucial coenzyme for a class of enzymes known as decarboxylases, which catalyze the removal of a carboxyl group from their substrates. The catalytic mechanism hinges on the ability of the thiazolium ring of ThDP to be deprotonated at the C2 position, forming a reactive ylide/carbanion. This nucleophile then attacks the carbonyl carbon of a 2-keto acid substrate.

Pyruvate Decarboxylase (PDC): PDC, a key enzyme in alcoholic fermentation in organisms like yeast, converts pyruvate into acetaldehyde (B116499) and carbon dioxide. wikipedia.org The reaction starts with the nucleophilic attack of the ThDP ylide on the carbonyl carbon of pyruvate. wikipedia.orgebi.ac.uk This is followed by an irreversible decarboxylation step, where the C-C bond is cleaved, releasing CO2 and forming a resonance-stabilized enamine intermediate, also known as the "active aldehyde". wikipedia.orgebi.ac.ukuni-duesseldorf.de ThDP acts as an electron sink, stabilizing the negative charge that develops. ebi.ac.uk Finally, the enamine is protonated, and acetaldehyde is released, regenerating the ThDP cofactor for the next catalytic cycle. wikipedia.orgebi.ac.uk The enzyme requires Mg2+ for activity, which helps to anchor the ThDP cofactor. ebi.ac.uk

Indolepyruvate Decarboxylase (IPDC): IPDC is involved in the biosynthesis of the plant hormone indole-3-acetic acid. nih.govnih.gov It catalyzes the decarboxylation of indole-3-pyruvate to indole-3-acetaldehyde and CO2. nih.govnih.gov The crystal structure of IPDC from Enterobacter cloacae reveals a homotetrameric structure with three domains per subunit, similar to PDC. nih.govresearchgate.net The active site residues are highly conserved between IPDC and PDC, suggesting very similar catalytic mechanisms involving ThDP. nih.govresearchgate.net A key difference lies in the substrate-binding pocket; IPDC possesses a large hydrophobic pocket that accommodates the bulky indole (B1671886) moiety of its substrate, whereas in PDCs, this pocket is smaller, which contributes to its substrate specificity. nih.gov

Lyase Reactions (e.g., Benzoin Aldolase, 2-Hydroxyacyl-CoA Lyase)

ThDP-dependent lyases catalyze the cleavage or formation of carbon-carbon bonds.

Benzoin Aldolase (Benzaldehyde Lyase): Benzoin aldolase, found in Pseudomonas fluorescens, catalyzes the reversible cleavage of (R)-benzoin into two molecules of benzaldehyde (B42025). ebi.ac.ukwikipedia.orgresearchgate.net The reaction is initiated by the deprotonation of ThDP to form the nucleophilic ylide. ebi.ac.uk This ylide attacks the carbonyl carbon of (R)-benzoin, forming a tetrahedral intermediate. ebi.ac.uk Subsequently, one molecule of benzaldehyde is eliminated, leaving an enamine intermediate. ebi.ac.uk This enamine is then protonated, leading to the release of the second benzaldehyde molecule and regeneration of the ThDP cofactor. ebi.ac.uk The reverse reaction, the condensation of two benzaldehyde molecules to form (R)-benzoin, is also catalyzed by this enzyme. ebi.ac.uk

2-Hydroxyacyl-CoA Lyase (HACL): HACL enzymes are involved in the degradation of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids. portlandpress.comnih.gov For instance, actinobacterial 2-hydroxyacyl-CoA lyase reversibly cleaves 2-hydroxyisobutyryl-CoA into formyl-CoA and acetone. nih.gov The catalytic cycle involves the formation of a covalent intermediate between the substrate and ThDP. Crystal structures have revealed the enzyme in complex with the substrate, a post-cleavage intermediate, and the final products, providing a detailed view of the catalytic process. nih.gov A key glutamate residue (E493 in the actinobacterial enzyme) is crucial for catalysis, acting as a proton shuttle during the reaction. nih.gov A unique C-terminal lid domain in the actinobacterial HACL, along with specific active site residues, restricts the size of the substrate the enzyme can accommodate. nih.gov

Special Mechanisms (e.g., Radical Phosphate Transfer in Pyruvate Oxidase)

Pyruvate Oxidase (POX): Pyruvate oxidase from Lactobacillus plantarum is a ThDP- and flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that catalyzes the conversion of pyruvate, inorganic phosphate, and oxygen to acetyl-phosphate, carbon dioxide, and hydrogen peroxide. acs.orgnih.gov A central feature of its mechanism is the transfer of two reducing equivalents from the hydroxyethyl-ThDP intermediate to the FAD cofactor, which are located about 7 Å apart. acs.orgnih.gov This is followed by the phosphorolysis of the resulting acetyl-ThDP. nih.gov

Kinetic studies have revealed a fascinating radical-based mechanism. nih.gov In the absence of phosphate, the electron transfer from hydroxyethyl-ThDP to FAD occurs in two distinct steps, leading to the transient formation of an FAD semiquinone/hydroxyethyl-ThDP radical pair. nih.govacs.org However, in the presence of phosphate, the reaction is much faster, and no radical intermediates are detected, suggesting that the electron transfer and phosphorolysis are kinetically coupled. nih.gov It is proposed that phosphate attacks the kinetically stable anion radical adduct, and a high-energy phosphate radical delivers the second electron to the FAD semiquinone. nih.govebi.ac.uk This would represent a novel radical-based phosphorolysis mechanism in biochemistry. nih.govresearchgate.net

Structural Biology of Thiamine Diphosphate-Dependent Enzymes

Coenzyme Binding and Active Site Architecture

ThDP-dependent enzymes exhibit a modular structure, typically composed of a PYR domain and a PP domain. nih.gov The ThDP cofactor binds at the interface between these two domains. nih.gov The diphosphate moiety of ThDP is crucial for binding to the protein, often anchored by a divalent metal ion like Mg2+ or Ca2+ within a highly conserved GDG recognition motif. nih.gov

A key feature of the active site is the "V-conformation" of the bound ThDP, which is essential for catalysis. purdue.edu In this conformation, the two rings of the cofactor (pyrimidine and thiazolium) are brought into proximity. purdue.edu It is believed that a conserved glutamate residue interacts with the N1' atom of the pyrimidine ring, which in turn activates the 4'-amino group to act as a proton acceptor for the C2 proton of the thiazolium ring. nih.govcore.ac.uk This intramolecular proton transfer is a unique feature of ThDP coenzyme chemistry and is critical for generating the reactive ylide. nih.gov

The active sites of ThDP-dependent enzymes are often located at the interface between two monomers of a dimeric or tetrameric enzyme, with each subunit contributing residues to the active site. purdue.edu This arrangement means that the minimal functional unit for many of these enzymes is a dimer. purdue.edu While there are highly conserved residues involved in cofactor binding and activation, there is little conservation among the residues that make up the substrate-binding pocket, which accounts for the wide range of substrate specificities observed in this enzyme superfamily. purdue.edu

Substrate Specificity and Conformational Dynamics

The substrate specificity of ThDP-dependent enzymes is largely determined by the architecture of the active site pocket. nih.govnih.gov As seen with pyruvate decarboxylase and indolepyruvate decarboxylase, the size and nature of the substrate-binding cavity play a crucial role in discriminating between different substrates. nih.gov In IPDC, a large hydrophobic pocket accommodates the bulky indole ring of its substrate, while the smaller pocket in PDC favors smaller substrates like pyruvate. nih.gov

Conformational dynamics are also important for catalysis. The binding of substrate can induce structural changes in the enzyme that are necessary for the catalytic reaction to proceed. For example, in some ThDP-dependent enzymes, the binding of an activator molecule is required to induce a catalytically competent conformation and facilitate the deprotonation of the ThDP C2 atom. core.ac.uk The flexibility of certain regions, such as the C-terminal lid domain in 2-hydroxyacyl-CoA lyase, can also play a role in substrate binding and product release. nih.gov

Oligomeric States and Allosteric Regulation in ThDP-Dependent Enzymes

Many ThDP-dependent enzymes exist as dimers or tetramers. wikipedia.orgnih.govpurdue.edu The active sites are typically formed at the interface between subunits, making the oligomeric state essential for catalytic activity. purdue.edu For instance, pyruvate decarboxylase from Zymomonas mobilis is a tetramer. core.ac.uk Similarly, indolepyruvate decarboxylase from Enterobacter cloacae forms a tetramer that can be described as a dimer of dimers. nih.gov

Allosteric regulation is a key feature of some ThDP-dependent enzymes. In yeast pyruvate decarboxylase, the binding of a substrate activator is necessary for catalytic activity. core.ac.uk This suggests that communication between different sites on the enzyme—either between subunits or within a single subunit—can modulate its function. This communication between distant active sites is a common theme in oligomeric enzymes and provides a mechanism for efficiently regulating metabolic pathways. capes.gov.br The reasons for the prevalence of the tetrameric state in many of these enzymes are not yet fully understood but may be related to stability or more complex regulatory mechanisms. purdue.edu

Interactive Data Table: Properties of Selected Thiamine Diphosphate-Dependent Enzymes

Enzyme NameAbbreviationEC NumberFunctionOrganism Example
Pyruvate DecarboxylasePDC4.1.1.1Decarboxylation of pyruvate to acetaldehydeSaccharomyces cerevisiae (Yeast)
Benzoylformate DecarboxylaseBFD4.1.1.7Decarboxylation of benzoylformate to benzaldehydePseudomonas putida
Indolepyruvate DecarboxylaseIPDC4.1.1.74Decarboxylation of indole-3-pyruvateEnterobacter cloacae
Benzoin Aldolase4.1.2.38Cleavage of (R)-benzoinPseudomonas fluorescens
2-Hydroxyacyl-CoA LyaseHACL4.1.2.-Cleavage of 2-hydroxyacyl-CoAActinobacteria, Humans
Pyruvate OxidasePOX1.2.3.3Oxidative decarboxylation of pyruvateLactobacillus plantarum

Molecular Regulation of Thiamine Phosphoric Acid Ester Metabolism

Transcriptional and Post-Transcriptional Control of Biosynthesis Genes

The synthesis of thiamine (B1217682) is a tightly controlled process, primarily regulated at the level of gene expression. Organisms have evolved elegant mechanisms to sense the intracellular concentration of thiamine pyrophosphate and adjust the transcription and translation of the necessary biosynthetic genes accordingly.

Thiamine-Sensing Riboswitches

One of the most widespread and well-characterized mechanisms for controlling thiamine biosynthesis is the TPP riboswitch. wikipedia.org Riboswitches are structured, non-coding RNA elements, typically found in the 5' untranslated region (5' UTR) of messenger RNAs (mRNAs), that directly bind to small molecule metabolites, such as TPP. nih.govpnas.org This binding event induces a conformational change in the RNA structure, which in turn modulates the expression of the downstream genes. nih.govpnas.org This regulatory system is notable for being a form of genetic control that operates without the involvement of protein factors. pnas.org

The TPP riboswitch is the most broadly distributed riboswitch class, found in bacteria, archaea, fungi, and plants. nih.govnih.gov In bacteria, TPP riboswitches regulate gene expression through two primary mechanisms: transcription termination and translation inhibition. biorxiv.org When TPP levels are high, TPP binds to the riboswitch's aptamer domain. This stabilizes a secondary structure that either prematurely terminates transcription (forming a terminator hairpin) or sequesters the ribosome-binding site (the Shine-Dalgarno sequence), preventing translation initiation. nih.govbiorxiv.org Conversely, when TPP levels are low, the riboswitch adopts an alternative conformation that allows transcription and translation to proceed.

In eukaryotes like plants and filamentous fungi, TPP riboswitches control gene expression primarily by modulating mRNA splicing. oup.comoup.com For instance, in Arabidopsis thaliana, the THIC gene, which is involved in the synthesis of the pyrimidine (B1678525) moiety of thiamine, contains a TPP riboswitch within its 3' UTR. oup.comoup.com High TPP levels induce a conformational change that leads to alternative splicing and the production of an unstable transcript, thereby downregulating THIC protein synthesis. oup.com Similarly, in the fungus Neurospora crassa, a TPP riboswitch in the NMT1 gene controls alternative splicing to regulate thiamine biosynthesis. oup.com In algae, TPP riboswitches have been shown to regulate the first committed steps in both the pyrimidine and thiazole (B1198619) biosynthesis branches. pnas.org

While prevalent in bacteria, TPP riboswitches are less common in archaea, being restricted to certain orders like Thermoplasmatales. genscript.comnih.gov In other archaeal lineages, a novel family of transcriptional regulators, named ThiR, controls thiamine metabolism genes. genscript.comnih.gov

Table 1: Mechanisms of TPP Riboswitch Action

Organism Domain Typical Location Primary Mechanism of Action Gene Examples
Bacteria 5' UTR of mRNA Transcription attenuation or translation inhibition thiM, thiC nih.govbiorxiv.org
Eukaryotes (Plants) 3' UTR or Introns Alternative splicing and 3' end processing THIC oup.comoup.com
Eukaryotes (Fungi) Introns in 5' region Alternative splicing NMT1 oup.com
Archaea 5' UTR of mRNA (limited) Transcription attenuation or translation inhibition Thiamine biosynthesis and transport genes in Thermoplasmatales genscript.comnih.gov

Environmental Stressors and Biosynthesis Modulation

The biosynthesis of thiamine is not only regulated by its end-product but is also significantly modulated by various environmental stressors. This link is logical, as many key enzymes in central metabolic pathways, which are crucial for stress responses, are TPP-dependent. oup.comoup.com

Studies in baker's yeast (Saccharomyces cerevisiae) and plants have demonstrated that exposure to abiotic stresses such as oxidative stress (induced by hydrogen peroxide), osmotic stress (induced by sorbitol or high salt), and drought leads to an upregulation of thiamine biosynthesis. oup.comoup.com

In S. cerevisiae, oxidative and osmotic stress conditions resulted in increased expression of genes like THI4 (thiazole synthase) and THI6 (pyrimidine synthesis/TMP synthase) and the TPP-synthesizing enzyme THI80. oup.com Similarly, in maize (Zea mays) seedlings subjected to drought, high salt, and oxidative stress, the total content of thiamine compounds increased. oup.com This increase was associated with a significant enhancement in the activity of thiamine pyrophosphokinase (TPK), the enzyme that converts thiamine to its active TPP form. oup.com

In Arabidopsis, the upregulation of thiamine biosynthesis genes under salt and osmotic stress is mediated, at least in the early stages, by the stress hormone abscisic acid (ABA). nih.gov Stress conditions can damage major TPP-dependent enzymes, which may act as sensors. nih.gov The subsequent activation of thiamine biosynthetic gene expression serves to regenerate the pool of the TPP cofactor, thereby supporting the metabolic pathways essential for adaptation and survival, such as the pentose (B10789219) phosphate (B84403) pathway (PPP) and the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

Table 2: Effect of Environmental Stressors on Thiamine Metabolism

Organism Stressor Observed Effect Reference
Saccharomyces cerevisiae Oxidative (H₂O₂) & Osmotic (Sorbitol) Increased expression of THI4, THI6, THI80 genes and corresponding enzyme activities. oup.com
Zea mays Drought, Salt (NaCl), Oxidative (H₂O₂) Increased total thiamine content; enhanced thiamine pyrophosphokinase (TPK) activity. oup.com
Aspergillus nidulans Hypoxia, Oxidative (H₂O₂, Menadione) Derepression of the thiA riboswitch, leading to increased thiamine accumulation. tandfonline.com
Arabidopsis thaliana Salt, Osmotic (Sorbitol), Oxidative Upregulation of thiamine biosynthesis genes (THIC, THI1); mediated by abscisic acid. nih.gov

Allosteric Regulation of Thiamine Phosphoric Acid Ester-Metabolizing Enzymes

Beyond transcriptional and post-transcriptional control, the activity of enzymes involved in both the synthesis and utilization of thiamine phosphoric acid esters is subject to allosteric regulation. This provides a rapid and sensitive mechanism to fine-tune metabolic flux in response to the immediate availability of substrates and effector molecules.

Allosteric regulation involves the binding of a modulator molecule to a site on the enzyme distinct from the active site, causing a conformational change that either activates or inhibits the enzyme's catalytic activity.

A clear example is the α-keto acid decarboxylase (MtKDC) from Mycobacterium tuberculosis, a TPP-dependent enzyme. Research has shown that this enzyme is allosterically activated not only by its α-keto acid substrates but also by various amino acids. nih.gov This allows for direct regulation of the metabolic pathway (the Ehrlich pathway for amino acid degradation) at the decarboxylation step, linking amino acid availability directly to the enzyme's activity. nih.gov

Furthermore, phosphorylated derivatives of thiamine can themselves act as allosteric modulators. Thiamine triphosphate (TTP) has been shown to regulate the activity of other enzymes and proteins, a role that extends beyond its function as a phosphate donor. consensus.appnih.gov For instance, circadian and thiamine-dependent changes in the allosteric regulation of brain glutamate (B1630785) dehydrogenase (GDH) have been observed, which are linked to the modulation of the enzyme's acetylation state. mdpi.com This indicates a non-coenzymatic, regulatory role for thiamine esters in modulating key metabolic enzymes. mdpi.comportlandpress.com

Table 3: Examples of Allosteric Regulation in Thiamine-Related Metabolism

Enzyme Organism/Tissue Allosteric Effector(s) Effect on Activity
α-keto acid decarboxylase (MtKDC) Mycobacterium tuberculosis α-keto acids, Amino acids Activation
Glutamate Dehydrogenase (GDH) Brain Thiamine triphosphate (TTP) Modulation (dependent on acetylation)
Pyruvate (B1213749) Dehydrogenase Complex (PDC) Brain Thiamine treatment Modulation of phosphorylation and activity

Interplay with Other Metabolic Pathways at a Molecular Level

The metabolism of thiamine phosphoric acid esters is deeply interwoven with other core metabolic pathways, primarily through the essential role of TPP as a coenzyme for a suite of critical enzymes. genscript.comnih.gov TPP-dependent enzymes catalyze key reactions in central carbon metabolism, amino acid metabolism, and the synthesis of biosynthetic precursors. portlandpress.comacs.org

Connection to Carbohydrate Metabolism:

Glycolysis and the TCA Cycle: TPP is an indispensable cofactor for the pyruvate dehydrogenase (PDH) complex, which catalyzes the conversion of pyruvate (the end product of glycolysis) to acetyl-CoA. mdpi.comoregonstate.edu This reaction is the crucial link between glycolysis and the TCA cycle. TPP is also required for the α-ketoglutarate dehydrogenase complex, a key rate-limiting enzyme within the TCA cycle itself. mdpi.comwikipedia.org A deficiency in TPP impairs the function of these enzymes, disrupting cellular energy production and leading to the accumulation of pyruvate and lactate. oregonstate.edu

Pentose Phosphate Pathway (PPP): TPP is the coenzyme for transketolase, a central enzyme in the non-oxidative branch of the PPP. oregonstate.eduwikipedia.org Transketolase catalyzes the transfer of two-carbon units from ketose donors to aldose acceptors, producing essential biosynthetic precursors. oup.com These products include ribose-5-phosphate (B1218738), which is required for the synthesis of nucleotides (ATP, GTP) and nucleic acids (DNA, RNA), and erythrose-4-phosphate, a precursor for aromatic amino acid synthesis. oup.comoregonstate.edu The PPP is also a major source of NADPH, which is vital for reductive biosynthesis and antioxidant defense. researchgate.net

Connection to Amino Acid Metabolism:

TPP is a cofactor for the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, which is involved in the catabolism of the branched-chain amino acids leucine, isoleucine, and valine. oregonstate.edu This pathway is crucial for both energy production and the synthesis of other molecules. oregonstate.edu

Table 4: Key TPP-Dependent Enzymes and Their Metabolic Interplay

Enzyme Metabolic Pathway Function
Pyruvate Dehydrogenase (PDH) Link between Glycolysis and TCA Cycle Converts pyruvate to acetyl-CoA, fueling the TCA cycle.
α-Ketoglutarate Dehydrogenase TCA Cycle Catalyzes the conversion of α-ketoglutarate to succinyl-CoA.
Transketolase (TKL) Pentose Phosphate Pathway (PPP) Interconverts sugar phosphates; produces ribose-5-phosphate for nucleotide synthesis and NADPH.
Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Amino Acid Catabolism Catalyzes a key step in the degradation of leucine, isoleucine, and valine.
Acetohydroxyacid Synthase Amino Acid Biosynthesis Involved in the synthesis of branched-chain amino acids (in bacteria, fungi, plants).

Advanced Analytical Methodologies for Thiamine Phosphoric Acid Ester Research

Chromatographic Separations for Research Samples (e.g., HPLC-Fluorescence, Ion-Exchange Chromatography)

Chromatographic techniques are fundamental to the separation and quantification of thiamine (B1217682) and its phosphorylated derivatives from intricate biological samples. High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence detection, and ion-exchange chromatography are two of the most powerful and widely used methods in this domain.

A significant advancement in thiamine research has been the development of HPLC methods capable of simultaneously measuring thiamine, thiamine monophosphate (TMP), thiamine diphosphate (B83284) (TDP), and in some cases, thiamine triphosphate (TTP) in a single analytical run. scirp.orgnih.govnih.gov These methods typically employ a reversed-phase column to separate the different forms of thiamine. nih.gov

A common and highly sensitive approach involves the pre-column or post-column derivatization of thiamine and its esters into their highly fluorescent thiochrome (B1210408) derivatives. nih.govumin.jppickeringlabs.comnih.gov This is typically achieved by oxidation with potassium ferricyanide (B76249) in an alkaline medium. nih.govcornell.edu The resulting thiochrome compounds can then be detected with high specificity and sensitivity using a fluorescence detector, with detection limits reaching the femtomole level. nih.gov Both isocratic and gradient elution methods have been developed to achieve baseline separation of the different thiochrome derivatives within a short analysis time, often less than 15 minutes. scirp.orgnih.govscispace.com

Ion-exchange chromatography has also been utilized for the preparative separation of thiamine phosphoric acid esters, particularly for isolating TTP from a mixture of thiamine phosphates. nih.gov Additionally, ion-pair reversed-phase HPLC methods have been developed to improve the separation of these charged analytes. tandfonline.comcabidigitallibrary.org More recently, ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) has emerged as a powerful tool for the simultaneous quantification of thiamine and its esters without the need for derivatization, offering high accuracy and precision. nih.gov

Table 1: Comparison of Chromatographic Methods for Thiamine Phosphoric Acid Ester Analysis
TechniquePrincipleDetection MethodKey AdvantagesReferences
Reversed-Phase HPLCSeparation based on hydrophobicity after derivatization to thiochromes.FluorescenceHigh sensitivity and specificity; simultaneous quantification of multiple forms. scirp.orgnih.govnih.gov
Ion-Exchange ChromatographySeparation based on the charge of the phosphate (B84403) groups.UV or FluorescenceEffective for preparative separation of phosphorylated forms. nih.govresearchgate.net
Ion-Pair Reversed-Phase HPLCAn ion-pairing agent is added to the mobile phase to enhance retention and separation of ionic analytes on a reversed-phase column.FluorescenceImproved resolution of charged thiamine esters. tandfonline.comcabidigitallibrary.org
UPLC-MS/MSSeparation by ultra-performance liquid chromatography followed by mass spectrometric detection.Mass SpectrometryHigh accuracy, precision, and specificity without derivatization. nih.gov

The accuracy of this compound quantification is highly dependent on meticulous sample preparation. A primary challenge lies in the extraction of these compounds from complex biological matrices like tissues, blood, and cells. nih.govnih.govresearchgate.net Since a significant portion of thiamine diphosphate is bound to enzymes, protein precipitation is a critical first step. nih.govresearchgate.net This is often achieved using trichloroacetic acid or perchloric acid. researchgate.net

Following protein removal, the extraction of thiamine and its esters often requires acidic conditions to ensure their stability. nih.gov However, a significant and often overlooked challenge is the potential for adsorptive losses of thiamine to glass surfaces during sample processing and storage, which can lead to inaccurate quantification. researchgate.net The use of polypropylene (B1209903) vials can mitigate these losses. researchgate.net

The derivatization step to form thiochromes, while enhancing sensitivity, also presents challenges. The reaction is pH-sensitive and must be carefully controlled to ensure complete and reproducible conversion of all thiamine forms. cornell.edu Furthermore, biological matrices can contain interfering substances that are naturally fluorescent, necessitating effective chromatographic separation to avoid co-elution and ensure accurate measurement. cornell.edu For the analysis of total thiamine content, an enzymatic hydrolysis step using enzymes like Taka-diastase is often employed to convert all phosphorylated forms to free thiamine prior to derivatization, adding another layer of complexity to the sample preparation process. pickeringlabs.com

Spectroscopic Techniques in Elucidating Enzyme Mechanisms (e.g., CD Spectroscopy, NMR-based Intermediate Analysis)

Spectroscopic methods are indispensable for probing the intricate mechanisms of thiamine diphosphate (ThDP)-dependent enzymes. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provide unique insights into cofactor conformation, the formation of catalytic intermediates, and the roles of active site residues.

Circular dichroism spectroscopy has proven to be a valuable tool for monitoring the chemical state of ThDP bound to an enzyme in real-time. researchgate.net Specific CD signals in the near-UV range can be used to distinguish between different tautomeric forms of the cofactor and to detect the formation of covalent intermediates during catalysis. nih.govnih.gov For instance, a positive CD band around 300-305 nm is indicative of the 1',4'-iminopyrimidine tautomer of ThDP, which is thought to be the predominant form in tetrahedral intermediates. nih.gov Conversely, a negative band in the 320-330 nm range has been assigned to a charge-transfer transition in the 4'-aminopyrimidine tautomer, which is present in the enzyme-substrate Michaelis complex. nih.gov These spectral fingerprints allow for the kinetic monitoring of different stages of the enzymatic reaction. nih.gov

NMR spectroscopy offers a powerful method for the direct detection and characterization of covalent intermediates in ThDP-dependent enzymes. semanticscholar.orgnih.govacs.orgbgu.ac.ilresearchgate.net By using ¹H NMR, researchers can observe key intermediates during catalysis and, through quantitative analysis of their relative concentrations, determine the microscopic rate constants of individual catalytic steps. nih.govacs.orgresearchgate.net This technique, when combined with site-directed mutagenesis, allows for the assignment of specific amino acid residues to particular steps in the catalytic cycle. nih.govacs.org

Radiotracer Techniques in Metabolic Flux Analysis (e.g., Scintillation Counting of Labeled Thiazole (B1198619) Fragments)

Radiotracer techniques provide a highly sensitive means to trace the metabolic fate of thiamine and its derivatives within biological systems. By using thiamine labeled with a radioactive isotope, such as ¹⁴C or ³H, researchers can follow its uptake, distribution, and conversion. nih.gov

A common approach involves labeling the thiazole moiety of thiamine. nih.govnih.gov Following administration to a biological system, the thiamine can be cleaved, either chemically or enzymatically, at the methylene (B1212753) bridge that connects the pyrimidine (B1678525) and thiazole rings. cornell.eduresearchgate.net The less polar radiolabeled thiazole fragment can then be extracted into an organic solvent and quantified using scintillation counting. cornell.edunih.gov This method allows for the analysis of thiamine metabolism and the flux through thiamine-dependent pathways. Competitive radioassays using immobilized thiamine-binding proteins and a radiolabeled thiamine competitor have also been developed. nih.gov

Structural Determination Methods for this compound-Bound Proteins (e.g., X-ray Crystallography)

X-ray crystallography has been the cornerstone for elucidating the three-dimensional structures of this compound-bound proteins. These high-resolution structures have provided invaluable insights into the binding of the cofactor, the architecture of the active site, and the molecular basis of catalysis. purdue.eduscience.govresearchgate.netnih.govnih.govnih.govsemanticscholar.orgresearchgate.net

Crystallographic studies have revealed that in most ThDP-dependent enzymes, the cofactor adopts a specific 'V' conformation, which is essential for its catalytic activity. purdue.edu The structures have also identified conserved structural motifs responsible for binding the diphosphate group and a metal ion, typically Mg²⁺, which is also crucial for cofactor binding and activity. researchwithrutgers.com Furthermore, X-ray structures of enzymes in complex with substrate analogues or inhibitors have allowed for the visualization of key catalytic intermediates, providing snapshots of the enzyme in action. science.gov This structural information, combined with kinetic and spectroscopic data, has been instrumental in formulating detailed mechanistic hypotheses for this important class of enzymes. purdue.eduresearchgate.net

Table 2: List of Compound Names
Compound Name
Thiamine
Thiamine monophosphate
Thiamine diphosphate
Thiamine triphosphate
Thiochrome
Potassium ferricyanide
Trichloroacetic acid
Perchloric acid

Evolutionary Biochemistry of Thiamine Phosphoric Acid Esters

Phylogenetics of Thiamine (B1217682) Biosynthetic Enzymes and Pathways Across Domains of Life

The biosynthesis of thiamine is a fundamental metabolic process, yet the pathways and the enzymes involved display remarkable diversity across the domains of life: Bacteria, Archaea, and Eukarya. frontiersin.org In all organisms capable of de novo synthesis, the process involves the separate formation of a pyrimidine (B1678525) moiety, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), and a thiazole (B1198619) moiety, 5-(2-hydroxyethyl)-4-methylthiazole (HET), which are then coupled. frontiersin.org However, the evolutionary trajectories of the enzymes catalyzing these steps have diverged significantly.

Comparative genomics has been a powerful tool in dissecting these evolutionary pathways. nih.govfrontiersin.org Such analyses reveal that eubacteria, archaea, and eukaryotes possess different pathways for the synthesis of the HMP and thiazole precursors. nih.gov

Bacterial Pathways: In bacteria, the biosynthesis of the HMP precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (B84403) (HMP-P), is primarily catalyzed by the enzyme ThiC, which converts 5-aminoimidazole ribonucleotide (AIR), an intermediate in purine (B94841) biosynthesis. oup.comresearchgate.net The formation of the thiazole moiety is a more complex, multi-step process involving several enzymes, including ThiF, ThiS, ThiG, and ThiO. oup.combiorxiv.org The regulation of these genes in bacteria is often controlled by TPP-responsive riboswitches, which are RNA elements in the messenger RNA (mRNA) that bind directly to thiamine pyrophosphate (TPP), the active form of thiamine, to modulate gene expression. nih.govnih.gov

Eukaryotic Pathways: In eukaryotes like yeast and plants, the synthesis of the thiazole ring is accomplished by a single enzyme, thiamine thiazole synthase (THI1 or THI4). oup.combiorxiv.org This enzyme utilizes NAD+ and glycine (B1666218) to form the thiazole ring, obtaining the necessary sulfur atom from a cysteine residue within its own polypeptide chain in what is described as a "suicide" reaction mechanism. frontiersin.orgoup.com The pyrimidine moiety synthesis in plants also involves the THIC enzyme, similar to bacteria. biorxiv.org Like bacteria, TPP riboswitches have been identified in fungi and plants, where they regulate thiamine biosynthesis, often by controlling mRNA splicing. pnas.orgbibliotekanauki.pl

Archaeal Pathways: Archaea exhibit a fascinating mosaic of bacterial and eukaryotic strategies for thiamine biosynthesis. frontiersin.orgnih.gov They appear to have adopted a hybrid or chimeric pathway. nih.govresearchgate.net For the synthesis of the pyrimidine moiety, archaea utilize a bacterial-like ThiC enzyme. researchgate.netnih.gov However, for the thiazole ring, they employ a eukaryote-like THI4 enzyme. nih.gov Unlike many bacteria and eukaryotes, the regulation of thiamine biosynthesis genes in many archaeal lineages is not governed by riboswitches. nih.govasm.org Instead, a novel family of transcriptional regulators, named ThiR, controls the expression of these genes. nih.govasm.org The ThiR protein is composed of a DNA-binding domain and a ligand-binding domain that is similar to the archaeal thiamine phosphate synthase ThiN. asm.org

The phylogenetic distribution of these enzymes underscores a complex evolutionary history involving vertical inheritance, horizontal gene transfer, and lineage-specific adaptations. The presence of distinct regulatory mechanisms, such as riboswitches in bacteria and eukaryotes versus transcriptional regulators in most archaea, further highlights the divergent evolution of thiamine metabolism. nih.govasm.org

Interactive Data Table: Key Thiamine Biosynthetic Enzymes Across Domains

EnzymeFunctionBacteriaArchaeaEukarya (Yeast/Plants)Regulatory Mechanism Example
ThiC HMP-P synthesis from AIRPresentPresentPresent (in plants)TPP Riboswitch (Bacteria, Plants) nih.govbibliotekanauki.pl
ThiF, ThiS, ThiG, ThiO Thiazole moiety synthesisPresentAbsentAbsentTPP Riboswitch (Bacteria) nih.gov
THI1/THI4 Thiazole moiety synthesisAbsentPresentPresentTPP Riboswitch (Fungi, Plants) pnas.orgbibliotekanauki.pl
ThiE Thiamine monophosphate synthesisPresentPresentPresentTPP Riboswitch (Bacteria) nih.gov
ThiL Thiamine monophosphate phosphorylationPresentPresentPresentTPP Riboswitch (Bacteria) nih.gov
ThiR Transcriptional regulatorAbsentPresent (in many lineages)AbsentTranscriptional Repression asm.org

Coevolution of Thiamine Diphosphate (B83284) and Enzyme Active Sites

Thiamine diphosphate (TPP), the biologically active form of thiamine, is an essential cofactor for a large family of enzymes that catalyze crucial carbon-carbon bond forming and breaking reactions in central metabolism. nih.govresearchgate.netnih.gov The evolutionary relationship among these TPP-dependent enzymes reveals a remarkable story of diversification from a common ancestor. nih.govresearchgate.net

Phylogenetic analyses based on the conserved pyrophosphate (PP) and pyrimidine (Pyr) binding domains of these enzymes suggest that they arose from a homotetrameric ancestor that subsequently diverged. nih.govresearchgate.net These enzymes share two essential domains for binding and activating TPP: the pyrophosphate (PP) domain and the pyrimidine (PYR) domain. researchgate.net The PP domain typically contains a conserved GDX25-30N motif, while the PYR domain possesses a conserved catalytic glutamic acid residue. researchgate.net

The activation of the TPP cofactor within the enzyme's active site is a critical step for catalysis. This process involves the deprotonation of the C2 atom of the thiazolium ring. nih.gov Studies have shown that an interaction between a conserved glutamate (B1630785) residue in the enzyme and the N1' position of the pyrimidine ring of TPP activates the 4'-amino group to act as a proton acceptor for the C2 proton. nih.gov The protein environment accelerates this deprotonation by several orders of magnitude compared to the reaction in solution. nih.gov

The diversification of TPP-dependent enzymes into distinct families, such as transketolase-like, pyruvate (B1213749) decarboxylase-like, and others, has occurred through various evolutionary mechanisms including domain rearrangement, gene duplication, and incremental mutations of functionally important residues in the active site. researchgate.netresearchgate.net Statistical coupling analysis of multiple sequence alignments has revealed networks of co-evolved residues within the active sites of these enzymes. nih.gov These co-evolved networks suggest that mutations in one part of the active site can be compensated for by changes in another to maintain or alter enzyme function and substrate specificity. nih.gov

For instance, the evolution of different substrate specificities in transketolases from different organisms can be traced back to a small number of amino acid changes in the active site. ucl.ac.uk The recruitment of additional protein domains, which may not be directly involved in the active site, has also played a role in the evolution of this enzyme family. nih.govresearchgate.net

Interactive Data Table: Features of TPP-Dependent Enzyme Evolution

FeatureDescriptionSignificance
Common Ancestor Hypothesized to be a homotetramer. nih.govresearchgate.netProvides a starting point for the diversification of the entire enzyme family.
Conserved Domains Pyrophosphate (PP) and Pyrimidine (Pyr) binding domains are shared among TPP-dependent enzymes. researchgate.netEssential for binding and activation of the TPP cofactor.
Conserved Motifs GDX25-30N in the PP domain and a catalytic glutamate in the Pyr domain. researchgate.netCrucial for the structural integrity of the active site and the catalytic mechanism.
Cofactor Activation Enzyme-mediated deprotonation of the TPP C2 atom. nih.govA key step that initiates the catalytic cycle.
Co-evolved Residue Networks Statistical analysis reveals networks of residues that have evolved together. nih.govIndicates functional and structural constraints on the evolution of the active site.
Diversification Mechanisms Gene duplication, domain rearrangement, and point mutations. researchgate.netLed to the broad range of substrate specificities and reactions catalyzed by TPP-dependent enzymes.

Hypothesized Roles in Early Life Evolution

The central role of thiamine pyrophosphate (TPP) in metabolism across all domains of life suggests its ancient origins and its potential involvement in the early stages of life's evolution. researchgate.netnih.gov Several hypotheses have been proposed regarding the role of thiamine and its precursors in prebiotic chemistry and the transition to cellular life.

One prominent idea is the "RNA world" hypothesis, which posits that RNA was the primary carrier of both genetic information and catalytic activity before the advent of DNA and proteins. nih.gov Many essential coenzymes, including TPP, contain structural elements derived from RNA nucleotides, leading to the proposal that they are molecular fossils of this ancient RNA-based metabolism. nih.govrsc.org RNA riboswitches that bind TPP and other cofactors are considered strong evidence for this hypothesis, suggesting a direct interaction between RNA and these ancient molecules. nih.govresearchgate.net It is plausible that some of the cofactors now utilized by protein enzymes were inherited from the RNA world, where they assisted in RNA-catalyzed reactions. nih.gov Catalytic RNAs have been shown to be capable of creating phosphate-phosphate linkages with various coenzymes, including thiamine phosphate and thiamine pyrophosphate, further supporting the potential for RNA to interact with and utilize these molecules. pnas.org

Before the evolution of complex enzymes, simpler catalysts would have been necessary to drive metabolic reactions on the prebiotic Earth. It has been proposed that cyanide ion could have acted as a prebiotic catalyst for reactions that are now dependent on TPP, such as the transketolase reaction. nih.govpnas.org Cyanide was likely not toxic in the early anoxic atmosphere and could have facilitated key carbon-shuffling reactions until its toxicity became a problem with the rise of oxygen and the evolution of metalloproteins. pnas.org

Another hypothesis suggests that pyridoxal (B1214274) phosphate (PLP) may have been a functional predecessor to TPP. rsc.orgresearchgate.net Chemical and biosynthetic arguments support the idea that PLP appeared earlier in evolution and could have fulfilled some of the chemical roles of TPP before its emergence. rsc.org

The pyrophosphate bond in molecules like TPP is also considered to have been a significant source of chemical energy in the reactions leading to the origin of life, with phosphorylation reactions being integral to primitive metabolic pathways. oaji.net The detection of thiamine pyrophosphatase-like activity in minimal protocell-like microstructures further hints at the potential for thiamine derivatives to be involved in the bioenergetic processes of early life forms. oaji.net

Investigation of Thiamine Phosphoric Acid Ester Derivatives and Analogs in Research

Synthesis of Thiamine (B1217682) Analogues for Mechanistic Studies

The synthesis of thiamine analogues is a cornerstone for investigating the function of TPP-dependent enzymes. A primary strategy involves replacing the positively charged thiazolium ring of thiamine with a neutral aromatic or heterocyclic ring. cam.ac.ukrsc.org This modification creates compounds that can mimic the binding of TPP but are catalytically inactive because they cannot form the crucial ylide intermediate. rsc.orgbeilstein-journals.org The synthesis of these analogues allows researchers to trap enzymes in a bound state, facilitating structural and mechanistic studies that are otherwise difficult with the rapidly turning-over natural coenzyme. beilstein-journals.org

Several synthetic routes have been developed to create a diverse range of thiamine analogues:

Pyrithiamine (B133093) : One of the earliest synthetic antivitamins, pyrithiamine, was first synthesized by Tracy and Elderfield. The process involved the quaternization of 3-(2-hydroxyethyl)-2-methylpyridine with 4-amino-5-bromomethyl-2-methylpyrimidine (B1594988) hydrobromide. portlandpress.com

Furan-based Analogues : An efficient synthesis for a furan-based analogue of thiamine has been developed utilizing a gold(I)-catalyzed cyclization of an alkynyl alcohol to form the furan (B31954) ring. beilstein-journals.orgnih.gov This furan core was then transformed into the final thiamine analogue through steps including selective oxidation, condensation with 3-anilinopropionitrile, and reaction with acetamidine. nih.gov This method also allows for functionalization at the C-2 position, enabling the creation of mimics of reaction intermediates. beilstein-journals.orgnih.gov

Triazole-based Analogues : Analogues where the thiazolium ring is replaced by a triazole have been prepared in efficient, multi-step procedures. rsc.org These triazole-based compounds have proven to be extremely potent inhibitors of TPP-dependent enzymes. rsc.org

Pyrrole-based Analogues (Pyrrothiamine) : A novel analogue, pyrrothiamine, which contains a central pyrrole (B145914) ring, has been synthesized via a Paal–Knorr reaction. rsc.orgrsc.org The synthesis involves coupling a primary amine derived from thiamine with a 1,4-dicarbonyl compound, which is prepared from 2-acetylbutyrolactone. rsc.org The free C2-position on the pyrrole ring offers an advantage for introducing substituents to probe the enzyme's substrate-binding pocket. rsc.org

Other Analogues : Researchers have also successfully synthesized analogues with other central rings, such as thiophene (B33073) (3-deazathiamine), benzene, and pyrazole, to systematically investigate the impact of the central scaffold on enzyme inhibition. rsc.orgnih.gov

These synthetic strategies provide a chemical toolbox to systematically modify the thiamine structure, leading to a deeper understanding of enzyme-cofactor interactions.

Use of Antivitamins (e.g., Oxythiamine (B85929), Pyrithiamine) as Biochemical Probes

Antivitamins, or thiamine antagonists, are invaluable tools for probing the roles of thiamine in cellular metabolism. By interfering with thiamine's normal function, they can induce a state of thiamine deficiency, allowing for detailed study of the biochemical consequences. ontosight.ai The two most widely studied thiamine antivitamins are oxythiamine and pyrithiamine. uea.ac.uk

Oxythiamine (OT)

Oxythiamine acts as a thiamine antagonist by being converted into its active form, oxythiamine pyrophosphate (OTP), by the enzyme thiamine pyrophosphokinase. uea.ac.ukwikipedia.org OTP then functions as a potent inhibitor of TPP-dependent enzymes. portlandpress.com

Mechanism of Action : OTP binds to the same enzymes as TPP, such as transketolase (TKT), the pyruvate (B1213749) dehydrogenase complex (PDHC), and the 2-oxoglutarate dehydrogenase complex (OGDHC). portlandpress.comwikipedia.org However, the replacement of the 4'-amino group on the pyrimidine (B1678525) ring with a hydroxyl group disrupts the electronic properties of the molecule. uea.ac.ukwikipedia.org Specifically, OTP is unable to stabilize the reactive carbanion intermediates that are essential for the catalytic activity of these enzymes. wikipedia.org This failure to perform the key catalytic step leads to potent enzyme inhibition.

Biochemical Impact : By inhibiting TPP-dependent enzymes, OTP disrupts core metabolic pathways. wikipedia.org Inhibition of transketolase interferes with the pentose (B10789219) phosphate (B84403) pathway, reducing the production of ribose-5-phosphate (B1218738) needed for nucleotide synthesis and NADPH required for antioxidant defense and fatty acid synthesis. wikipedia.org Oxythiamine has been used extensively as a probe to study these effects, for instance, to induce a G1 phase cycle arrest in tumor cells through the inhibition of the pentose cycle. medchemexpress.com

Pyrithiamine (PT)

Pyrithiamine is another potent thiamine antagonist that interferes with thiamine metabolism through a distinct, multifaceted mechanism. portlandpress.comontosight.ai

Mechanism of Action : Pyrithiamine exhibits a dual inhibitory action. Firstly, it can directly inhibit the enzyme thiamine pyrophosphokinase, which is responsible for converting thiamine into its active TPP form. portlandpress.comnih.gov This blocks the synthesis of the natural coenzyme. Secondly, pyrithiamine itself can act as a substrate for this enzyme, leading to the formation of pyrithiamine pyrophosphate (PTPP). ontosight.ainih.gov The formation of PTPP has been confirmed through kinetic assays, mass spectrometry, and X-ray crystallography, which has shown PTPP bound in the active site of thiamine pyrophosphokinase. nih.gov This PTPP then acts as a competitive inhibitor, competing with TPP for binding sites on TPP-dependent enzymes. ontosight.airesearchgate.net

Biochemical Impact : By both depleting TPP and competitively inhibiting its binding sites, pyrithiamine effectively shuts down TPP-dependent metabolic processes. It has been widely used in experimental models to induce thiamine deficiency and study its neurological and physiological effects, such as those resembling Wernicke-Korsakoff syndrome. ontosight.airesearchgate.net

The different mechanisms and resulting physiological effects of oxythiamine and pyrithiamine make them complementary probes for dissecting the complex roles of thiamine in cellular health and disease. uea.ac.uk

Structure-Activity Relationship Studies for Enzyme Inhibition and Modulator Development

Structure-activity relationship (SAR) studies are critical for transforming thiamine analogues from simple biochemical probes into potent and selective enzyme modulators. These studies systematically alter the chemical structure of the analogues and measure the resulting effects on enzyme inhibition, providing a roadmap for rational drug design. chemrxiv.org A common approach is to replace the positively charged thiazolium ring with a neutral aromatic ring, which creates potent inhibitors that are thought to mimic the high-energy TPP ylide intermediate, thereby binding very tightly to the enzyme's active site. rsc.orgbeilstein-journals.orgresearchgate.net

Influence of the Central Ring

The nature of the central heterocyclic ring that replaces the thiazolium moiety has a profound impact on inhibitory potency. Head-to-head comparisons of analogues with different central rings have established a clear relationship between the ring's properties and its binding affinity for various TPP-dependent enzymes. chemrxiv.org

Hydrophobicity : For several TPP-dependent enzymes, including the E1-subunit of pyruvate dehydrogenase (PDH E1), the inhibitory strength of the analogue correlates with the hydrophobicity of the central ring. cam.ac.uk Systematic studies have revealed a general trend in affinity: thiophene > pyrrole > furan > triazole. cam.ac.uk

Potency : Analogues with furan, triazole, and thiophene (deaza) rings have been shown to be exceptionally potent inhibitors, with inhibition constants (Kᵢ) in the picomolar to low nanomolar range for enzymes like pyruvate decarboxylase (PDC) and α-ketoglutarate dehydrogenase. beilstein-journals.orgrsc.orgnih.gov

Table 1: Inhibitory Potency of Thiamine Analogues with Different Central Rings Against Pyruvate Decarboxylase (PDC)
Central RingAnalogue NameTarget EnzymeInhibition Constant (Kᵢ)Reference
TriazoleTriazole-TPPPDC from Zymomonas mobilis20 pM rsc.org
FuranFuran-TPPPDC from Zymomonas mobilis32.5 pM nih.gov
Thiophene (Deaza)3-DeazaThDPPDC from Zymomonas mobilis14 pM nih.gov

Influence of Tail Modifications

Modifications to the side chain that mimics the pyrophosphate tail of TPP are also crucial for determining both potency and selectivity. This part of the molecule often binds in the pyrophosphate pocket of the enzyme.

Linker Chemistry : In studies developing selective inhibitors for PDH E1, the linker connecting the central ring to the tail was found to be critical. Replacing an ester linker with a more stable amide linker significantly reduced binding affinity. cam.ac.uk However, using an amino-oxetane as a bioisostere for the amide restored high affinity while maintaining stability against hydrolysis by esterases. cam.ac.uk

Terminal Group : The terminal group on the tail can dictate biological activity. For example, in a study of analogues against Plasmodium falciparum, an analogue featuring a hydroxamate tail group showed potent antiplasmodial activity, whereas a structurally similar compound lacking this feature was inactive. asm.org

Table 2: Effect of Tail Modifications on Inhibition of Pyruvate Dehydrogenase E1 (PDH E1)
Analogue FeatureLinker TypeIC₅₀ ([TPP] = 10 µM)Reference
Ester-linked tailEsterLow nanomolar range cam.ac.uk
Amide-linked tailAmideSignificantly higher (weaker inhibition) cam.ac.uk
Amino-oxetane tailAmino-oxetaneLow nanomolar range (restored potency) cam.ac.uk

C2-Substituents for Selectivity

A key strategy for developing selective inhibitors is the introduction of substituents at the C2-position of the central ring. chemrxiv.org This position corresponds to the reactive carbon of the natural TPP coenzyme. Adding functional groups here allows the analogue to probe the unique substrate-binding pocket of a specific TPP-dependent enzyme, which can significantly enhance selectivity. chemrxiv.org The ability to functionalize this position is a major advantage of furan and pyrrole-based scaffolds over triazole-based ones. beilstein-journals.orgrsc.org

Future Directions and Emerging Research Avenues

Elucidation of Remaining Uncharacterized Biosynthetic and Degradation Pathways

While the core biosynthetic pathway of thiamine (B1217682) pyrophosphate (TPP) is well-established, several aspects of thiamine metabolism remain enigmatic. A primary focus of future research will be the complete elucidation of all biosynthetic and degradation pathways for thiamine and its phosphate (B84403) esters.

In plants and some microorganisms, key genes involved in the synthesis of the pyrimidine (B1678525) and thiazole (B1198619) moieties of thiamine are still uncharacterized. frontiersin.orgnih.gov For instance, in rice, genes such as thiH, thiG/thiS, thiF, thiD, phoA, aphA, and thiK are yet to be fully identified and their functions confirmed. frontiersin.orgnih.gov The discovery and characterization of these missing components are crucial for a comprehensive understanding of thiamine biosynthesis and for potential biofortification efforts in staple crops like rice. frontiersin.orgnih.gov

Furthermore, the degradation pathways of thiamine and its phosphate esters are not fully understood. While some thiaminases that degrade thiamine have been identified, research is ongoing to discover new degradation pathways and the enzymes involved. nih.gov A recently discovered thiamine salvage pathway, involving the regeneration of the thiamine pyrimidine from degradation products, highlights that there is still much to learn in this area. nih.gov This pathway, found in a wide range of organisms, involves the transport and conversion of thiamine hydrolysis products back into a usable form. nih.gov

Advanced Structural and Spectroscopic Probing of Catalytic Intermediates

The catalytic prowess of thiamine pyrophosphate (TPP) lies in its ability to form a series of covalent intermediates with substrates. A key area of future research involves the use of advanced structural and spectroscopic techniques to probe these transient intermediates in greater detail.

Understanding the precise ionization and tautomeric states of the 4'-aminopyrimidine ring of TPP during catalysis is a significant challenge. nih.gov Techniques like circular dichroism (CD) spectroscopy, both in steady-state and time-resolved formats, have proven invaluable in providing atomic-level detail about the proton movements during enzymatic reactions. nih.gov Future research will likely see the increased application of these and other advanced spectroscopic methods to further dissect the catalytic cycle.

Researchers are also working to trap and characterize key catalytic intermediates. For example, a structure of thiamine phosphate synthase with the pyrimidine carbocation intermediate trapped at the active site has provided remarkable mechanistic insights. nih.gov Similarly, the enamine intermediate, a crucial species in many TPP-dependent reactions, has been directly observed in some enzymes. nih.gov The development of novel inhibitors and substrate analogs will be instrumental in stabilizing and capturing these fleeting intermediates for structural analysis. acs.org

Exploring Novel Regulatory Mechanisms of Thiamine Phosphoric Acid Ester Homeostasis

The maintenance of appropriate intracellular levels of thiamine and its phosphate esters is critical for cellular function. Future research will focus on uncovering the intricate regulatory mechanisms that govern thiamine homeostasis.

In bacteria, TPP-responsive riboswitches are a well-known mechanism for regulating thiamine biosynthesis and transport genes. asm.orgresearchgate.net These RNA elements directly bind TPP, leading to changes in gene expression. researchgate.netnih.gov However, in other organisms, such as many archaea, different regulatory systems are at play. A recently identified family of transcriptional regulators, named ThiR, controls thiamine metabolism genes in these organisms. asm.org ThiR appears to be regulated by thiamine phosphate levels, acting as a repressor when concentrations are high. asm.org

In humans, the regulation of intestinal thiamine uptake is a complex process. Studies have shown that the expression of thiamine transporters, particularly THTR-2, is adaptively regulated by the extracellular thiamine concentration. nih.gov This regulation involves the transcriptional factor SP1. nih.gov Furthermore, research suggests the involvement of a Ca2+/calmodulin-mediated pathway in controlling thiamine uptake in intestinal cells. physiology.org The precise signaling cascades and molecular players involved in these regulatory networks are still being investigated. The role of different thiamine transporters, such as SLC19A1, SLC19A2 (THTR-1), and SLC19A3 (THTR-2), and their differential regulation in various tissues, is an active area of research. nih.govnih.govfrontiersin.org

Development of High-Throughput Research Methods for this compound Profiling

To facilitate a deeper understanding of thiamine metabolism and its role in health and disease, the development of rapid, sensitive, and high-throughput methods for profiling thiamine and its phosphate esters is essential.

Current methods for thiamine analysis often rely on high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization. nutritionalassessment.orgmdpi.comscispace.comwur.nlscirp.org While effective, these methods can be time-consuming. scispace.com There is a growing need for high-throughput screening assays to identify novel ligands for TPP riboswitches, which could lead to the development of new antimicrobial agents. nih.gov Biophysical methods are being developed for screening small molecule libraries for this purpose. nih.gov

Furthermore, the development of methods for analyzing thiamine and its esters in dried blood spots is a promising advancement for large-scale population studies and field-friendly assessments. nutritionalassessment.org Mass spectrometry-based techniques are also being increasingly employed for the sensitive and specific quantification of thiamine and its derivatives. mdpi.cominnovareacademics.in The development of activity-based probes for TPP-dependent enzymes is another exciting frontier, offering tools to study enzyme function in complex biological systems and for drug discovery efforts. researchgate.netfrontiersin.org

Research AreaKey FocusEmerging Techniques
Biosynthesis & Degradation Identification of uncharacterized genes and pathways in plants, microorganisms, and archaea. frontiersin.orgnih.govComparative genomics, transcriptomics, metabolomics. frontiersin.orgasm.org
Catalytic Mechanisms Probing the structure and dynamics of transient catalytic intermediates. nih.govnih.govTime-resolved spectroscopy (CD, NMR), X-ray crystallography of trapped intermediates. nih.govresearchgate.net
Homeostasis Regulation Uncovering novel transcriptional and post-transcriptional regulatory networks. asm.orgnih.govGene editing (CRISPR), promoter analysis, investigation of signaling pathways. frontiersin.orgnih.gov
High-Throughput Profiling Developing rapid and sensitive methods for thiamine and its phosphate ester analysis. nih.govnutritionalassessment.orgHigh-throughput screening (HTS), dried blood spot analysis, mass spectrometry, activity-based probes. nih.govnutritionalassessment.orgresearchgate.net

Q & A

What methodological approaches are recommended for quantifying thiamine phosphoric acid ester in biological samples, and what are their limitations?

Basic Research Question
High-performance liquid chromatography (HPLC) with fluorescence or UV detection is widely used for quantifying thiamine and its phosphorylated derivatives in blood, serum, and cerebrospinal fluid (CSF). For example, Lu & Frank (2008) optimized an HPLC protocol for rapid separation of thiamine monophosphate (TMP) and other esters in whole blood, achieving femtomole-level sensitivity . However, challenges include minimizing thiamine degradation during sample preparation (e.g., light exposure, pH instability) and distinguishing structurally similar esters like TMP and thiamine pyrophosphate (TPP) .

How does this compound function in cellular energy metabolism, and what experimental models validate its role?

Basic Research Question
Thiamine pyrophosphate (TPP), the active diphosphate ester, acts as a coenzyme in key metabolic pathways:

  • Oxidative decarboxylation : TPP facilitates pyruvate dehydrogenase activity, converting pyruvate to acetyl-CoA.
  • Pentose phosphate pathway : TPP-dependent transketolase regulates glucose oxidation.
    Experimental validation includes in vitro assays using purified enzymes (e.g., transketolase activity in erythrocytes) and in vivo models (e.g., thiamine-deficient rodents showing elevated pyruvate/lactate levels) .

What factors influence the stability of this compound during sample preparation, and how can degradation be mitigated?

Advanced Research Question
Thiamine esters are labile under alkaline conditions, high temperatures, and enzymatic hydrolysis. For CSF analysis, Rindi et al. (1981) identified TMP as the predominant ester but noted rapid degradation if samples are not immediately acidified or frozen . To mitigate degradation:

  • Use 0.1M sulfuric acid for extraction to inhibit phosphatases.
  • Avoid prolonged storage at room temperature.
  • Validate recovery rates using spiked internal standards (e.g., deuterated thiamine) .

How can researchers resolve discrepancies in reported thiamine ester concentrations across different biological matrices (e.g., CSF vs. blood)?

Advanced Research Question
Contradictions often arise from methodological variability:

  • CSF vs. Blood : CSF contains predominantly TMP due to selective transport, while blood includes TMP, TPP, and free thiamine. Weber & Kewitz (1985) demonstrated that plasma thiamine levels correlate poorly with CSF, highlighting compartment-specific metabolism .
  • Analytical Sensitivity : Earlier colorimetric assays lacked specificity for esters, whereas modern LC-MS/MS methods improve accuracy . Standardized protocols for matrix-specific normalization (e.g., protein content) are critical .

What strategies are effective for synthesizing and characterizing novel this compound derivatives?

Advanced Research Question
Synthesis of phosphorylated thiamine derivatives requires regioselective esterification. Berezovskiy et al. (1962) synthesized TMP via phosphorylation of thiamine using phosphoric acid in anhydrous conditions, achieving 70% yield . Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : To confirm ester bond formation (e.g., 31^{31}P-NMR for phosphate groups).
  • Mass Spectrometry : For molecular weight validation and purity assessment .

How do dietary sources of this compound impact experimental outcomes in nutritional studies?

Basic Research Question
Thiamine esters in foods (e.g., cereals, pork liver) vary in bioavailability. For example, phosphorylated esters require enzymatic hydrolysis (e.g., intestinal phosphatases) for absorption. Kimura et al. (1982) developed a protocol to measure total bioavailable thiamine in foods using enzymatic pretreatment (Takadiastase) to hydrolyze esters . Researchers must account for food matrix effects (e.g., fiber content inhibiting hydrolysis) when designing dietary interventions .

What advanced techniques are used to study the kinetic behavior of this compound in enzyme-binding assays?

Advanced Research Question
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used to quantify TPP binding affinity to enzymes like pyruvate dehydrogenase. For example, SPR studies revealed a KdK_d of 2.5 µM for TPP binding to transketolase, with phosphorylation status (TMP vs. TPP) significantly altering binding kinetics .

How can researchers address the challenge of low endogenous thiamine ester levels in tissue biopsies?

Advanced Research Question
Enrichment techniques such as solid-phase extraction (SPE) or immunoprecipitation with anti-TPP antibodies improve detection limits. Bettendorff et al. (1986) achieved sub-picomolar sensitivity in serum by coupling SPE with HPLC-electrochemical detection . For tissue biopsies, homogenization in 10% trichloroacetic acid followed by centrifugal filtration reduces matrix interference .

Table 1: Key Methodological Recommendations

Parameter Recommendation Reference
Extraction Solvent 0.1M H2_2SO4_4 or 5% metaphosphoric acid
Storage -80°C in amber vials; avoid freeze-thaw cycles
Detection LC-MS/MS for specificity; HPLC-fluorescence for cost-effectiveness

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.